molecular formula C11H10N2O3 B8615298 Ethyl 6-formylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-formylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B8615298
M. Wt: 218.21 g/mol
InChI Key: XIFMXUFFSMVWJS-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

An ethanol solution (8.0 ml) containing the compound (318 mg) obtained in Example 30-1 was added with 3-bromo-2-oxo-propionic acid ethyl ester (0.33 ml) and the whole was stirred at room temperature for 18 hours. The solvent was distilled off. The residue was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (230 mg) as a yellow solid.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13](=[O:18])[C:14](=O)[CH2:15]Br)[CH3:11]>C(O)C>[CH2:10]([O:12][C:13]([C:14]1[N:1]=[C:2]2[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[CH:6][N:7]2[CH:15]=1)=[O:18])[CH3:11]

Inputs

Step One
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Two
Name
Quantity
318 mg
Type
reactant
Smiles
NC1=CC=C(C=N1)C=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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